molecular formula C12H19ClN2O2S2 B14454342 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride CAS No. 75449-07-9

1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride

Cat. No.: B14454342
CAS No.: 75449-07-9
M. Wt: 322.9 g/mol
InChI Key: XMVUYVHABBEELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a propanone group

Preparation Methods

The synthesis of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves multiple steps, typically starting with the formation of the thiazole ring. The synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methylthio Group: This step involves the addition of a methylthio group to the thiazole ring, often using methylthiolating agents.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Propanone Group: The final step involves the addition of the propanone group to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA: Modulating gene expression and affecting cellular functions.

    Disrupting Cell Membranes: Leading to cell death or altered cellular activities.

Comparison with Similar Compounds

1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride can be compared with similar compounds such as:

    1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-piperidinyl)-1-propanone hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-pyrrolidinyl)-1-propanone hydrochloride: Contains a pyrrolidine ring instead of a morpholine ring.

    1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-azepanyl)-1-propanone hydrochloride: Features an azepane ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75449-07-9

Molecular Formula

C12H19ClN2O2S2

Molecular Weight

322.9 g/mol

IUPAC Name

1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H18N2O2S2.ClH/c1-9-11(18-12(13-9)17-2)10(15)3-4-14-5-7-16-8-6-14;/h3-8H2,1-2H3;1H

InChI Key

XMVUYVHABBEELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC)C(=O)CCN2CCOCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.